1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine

Descripción

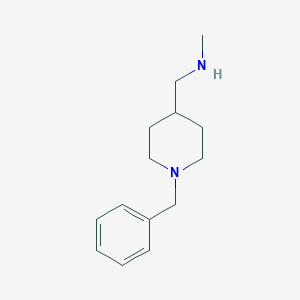

1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine (CAS: 147908-88-1) is a piperidine derivative with the molecular formula C₁₄H₂₂N₂ and a molecular weight of 218.34 g/mol. Its structure comprises a benzyl-substituted piperidine core linked to an N-methylmethanamine group, as depicted by the SMILES string CNCC1CCN(CC1)Cc2ccccc2 . Safety data indicate Acute Toxicity Category 3 (oral) and Eye Irritation Category 2 .

Propiedades

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-15-11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMNLHOSHQVDRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593007 | |

| Record name | 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147908-88-1 | |

| Record name | 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine typically involves multiple steps. One common method involves the reaction of 1-benzyl-4-hydroxypiperidine with methylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of catalysts to facilitate the process. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Análisis De Reacciones Químicas

1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine involves its interaction with specific molecular targets in the body. It is known to act as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine. This action is mediated through its binding to and activation of monoamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues

Key Structural Differences :

- N-(1-Benzylpiperidin-4-yl)phenylacetamide replaces the N-methylmethanamine group with a phenylacetamide moiety, enhancing hydrogen-bonding capacity and sigma1 receptor affinity .

- (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine introduces a methyl group on the piperidine ring, altering steric interactions and enantioselective binding .

Pharmacological and Receptor Binding Profiles

Table 2: Pharmacological Comparisons

Key Findings :

- N-(1-Benzylpiperidin-4-yl)phenylacetamide exhibits nanomolar affinity for sigma1 receptors (Kᵢ: 1–10 nM) and >100-fold selectivity over sigma2 receptors, making it a candidate for neurodegenerative disease research .

- Derivatives like 3-(1-Benzylpiperidin-4-yl)propanal demonstrate dual activity as 5-HT6 receptor ligands and butyrylcholinesterase inhibitors , with antioxidant properties .

- The target compound’s lack of a phenylacetamide or urea group likely reduces its receptor specificity compared to these analogues.

Key Observations :

- The target compound is synthesized via reductive amination , a common method for secondary amines, yielding high purity (95%) .

- N-(1-Benzylpiperidin-4-yl)phenylacetamide employs a GP4 protocol involving NaBH3CN for stable amide bond formation .

- Enantiomerically pure analogues like (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine require chiral resolution steps, complicating scalability .

Table 4: Physicochemical Comparison

Key Insights :

- The target compound’s low aqueous solubility (predicted LogP ~2.5) may limit bioavailability, necessitating formulation optimization.

- Urea derivatives exhibit higher solubility due to hydrogen-bonding capacity, enhancing drug-like properties .

Actividad Biológica

1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine, also known as benzylpiperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H22N2

- CAS Number : 147908-88-1

The compound features a piperidine ring, which is essential for its interaction with biological targets. The presence of the benzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability.

The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly:

- Dopaminergic Activity : This compound may act as a dopamine reuptake inhibitor, similar to other piperidine derivatives. Increased dopamine levels can enhance mood and cognitive functions.

- Cholinergic Activity : It has been suggested that compounds with similar structures exhibit acetylcholinesterase (AChE) inhibitory properties, which can be beneficial in treating neurodegenerative diseases like Alzheimer's disease.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has:

- High Oral Bioavailability : The compound is well absorbed when administered orally.

- Central Nervous System Penetration : Its lipophilic nature allows it to cross the blood-brain barrier effectively.

In Vitro Studies

Recent studies have evaluated the in vitro biological activity of this compound against various targets:

| Target | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| AChE | Enzyme Inhibition | 5.90 ± 0.07 | |

| BuChE | Enzyme Inhibition | 6.76 ± 0.04 |

These results indicate promising dual inhibition potential against cholinesterases, making it a candidate for further development in neuropharmacology.

In Vivo Studies

In vivo studies have shown that administration of this compound can lead to:

- Improved Cognitive Function : Animal models demonstrated enhanced learning and memory capabilities.

- Reduced Anxiety-like Behavior : Behavioral assays indicated anxiolytic effects, suggesting potential use in anxiety disorders.

Case Studies

A notable case study involved the synthesis and evaluation of related piperidine derivatives. The study found that modifications to the benzyl group significantly impacted both the binding affinity and selectivity for dopamine receptors, highlighting the importance of structural variations in optimizing biological activity.

Q & A

Basic Questions

Q. How can researchers confirm the structural identity of 1-(1-Benzylpiperidin-4-YL)-N-methylmethanamine in synthetic batches?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the benzyl, piperidine, and N-methyl groups. Compare experimental spectra with computational predictions (e.g., SMILES:

CNCC1CCN(CC1)Cc2ccccc2, InChI:1S/C14H22N2/c1-15-11-13-7-9-16(10-8-13)12-14-5-3-2-4-6-14/h2-6,13,15H,7-12H2,1H3) from Sigma-Aldrich . Mass spectrometry (MS) can validate the molecular weight (218.34 g/mol) via [M+H]⁺ peaks.

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use respiratory protection (e.g., P95 filters) and gloves to avoid inhalation/skin contact. Avoid drainage disposal due to potential environmental toxicity. Follow guidelines for handling amines and benzyl derivatives, as outlined in safety data for structurally similar piperidines .

Q. What analytical techniques assess purity when commercial data is unavailable?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~255 nm, based on analogous compounds) and gas chromatography-mass spectrometry (GC-MS) are standard. Elemental analysis (C, H, N) can confirm empirical formula (C₁₄H₂₂N₂) .

Advanced Research Questions

Q. What challenges arise in synthesizing this compound via reductive amination, and how are they mitigated?

- Methodological Answer : Reductive amination of 1-benzyl-4-piperidone with methylamine may yield byproducts (e.g., over-reduction). Optimize using sodium triacetoxyborohydride (STAB) in dichloroethane at 0–5°C, as demonstrated in fentanyl analog synthesis . Purify via column chromatography (silica gel, ethyl acetate:hexane gradients). Typical yields range 50–70%, with purity >95% confirmed by HPLC .

Q. How do computational models predict receptor interactions, and what discrepancies exist with experimental data?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models the compound’s affinity for G-protein-coupled receptors (GPCRs) like US28. Discrepancies arise from solvation effects and conformational flexibility. Validate via radioligand binding assays using ³H-labeled analogs, noting deviations ≥20% between in silico and in vitro Ki values .

Q. How can researchers resolve contradictions in cytotoxicity data for piperidine derivatives?

- Methodological Answer : Address variability by standardizing cell lines (e.g., HEK-293 vs. HepG2), exposure times (24–72 hr), and controls (e.g., DMSO solvent). Meta-analysis of literature data (e.g., PubChem BioAssay) may identify outliers due to impurity interference .

Q. What strategies design derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Modify the N-methyl group (e.g., ethyl, isopropyl) or benzyl substituent (e.g., fluorobenzyl). Synthesize analogs via alkylation or Suzuki coupling, then test affinity for σ receptors using competitive binding assays. Prioritize derivatives with logP <3.5 for improved CNS penetration .

Q. How are crystalline salt forms validated, as seen in patent literature?

- Methodological Answer : Characterize hydrochloride or fumarate salts via X-ray diffraction (XRD) for lattice parameters, differential scanning calorimetry (DSC) for melting points, and thermogravimetric analysis (TGA) for stability. Compare with patented crystalline forms (e.g., US Patent 11,858,894) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.